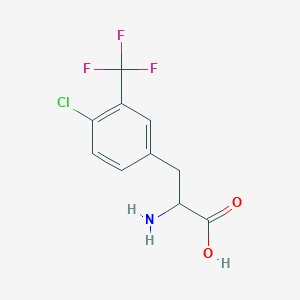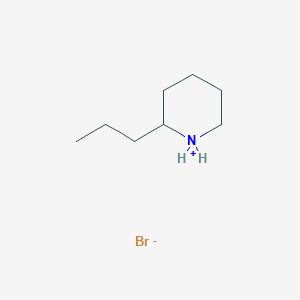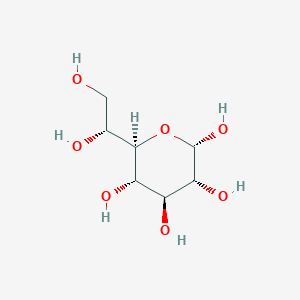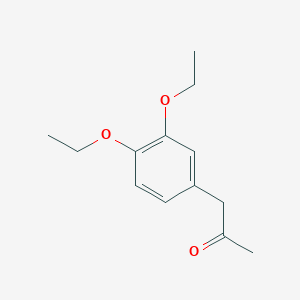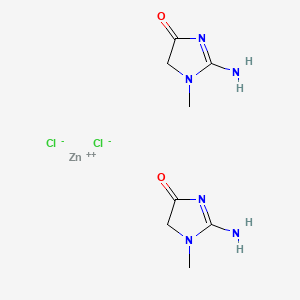
zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is a compound with the molecular formula C8H14Cl2N6O2Zn and a molecular weight of 362.5 g/mol. This compound features a zinc ion coordinated with 2-amino-3-methyl-4H-imidazol-5-one and two chloride ions. It is part of the imidazole family, which is known for its diverse biological and chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride, typically involves multi-component reactions. One common method is the ZnCl2-catalyzed one-pot [3 + 2] cycloaddition reaction between benzimidates and 2H-azirines in acetonitrile (MeCN) . This reaction is efficient and yields high purity products.
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as zinc chloride (ZnCl2) is common to facilitate the cycloaddition reactions .
化学反应分析
Types of Reactions
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or to remove oxygen-containing groups.
Substitution: The chloride ions can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other halide salts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce various zinc complexes with different anions .
科学研究应用
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: This compound is studied for its potential role in enzyme inhibition and as a model for zinc-binding sites in proteins.
Industry: Used in the production of advanced materials and as a component in various industrial processes.
作用机制
The mechanism by which zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins, altering their structure and function. This coordination can inhibit enzyme activity or modulate signaling pathways, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Imidazole: A simpler structure with similar coordination properties.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Similar heterocyclic structure but contains sulfur instead of zinc.
Uniqueness
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is unique due to its specific coordination with zinc, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
属性
CAS 编号 |
84304-17-6 |
|---|---|
分子式 |
C8H14Cl2N6O2Zn |
分子量 |
362.5 g/mol |
IUPAC 名称 |
zinc;2-imino-1-methylimidazolidin-4-one;dichloride |
InChI |
InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 |
InChI 键 |
SDBNHMFCQJHUNL-UHFFFAOYSA-L |
SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2] |
规范 SMILES |
CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


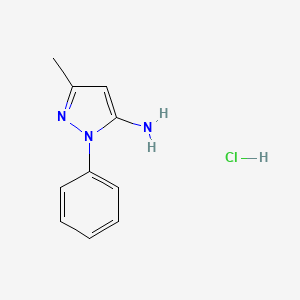
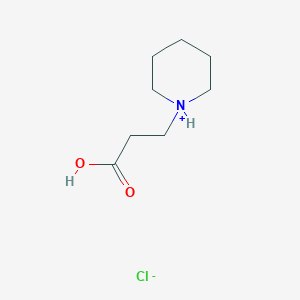

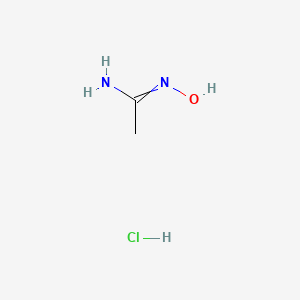
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7881826.png)
![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)

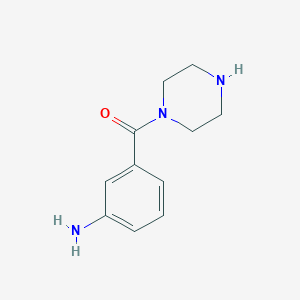
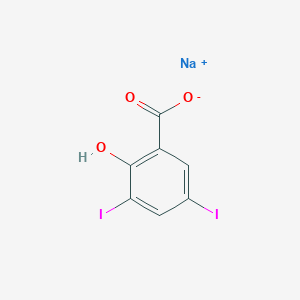
![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)
